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Compound of Interest

Compound Name: Carotol

Cat. No.: B1196015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carotol, a naturally occurring sesquiterpene alcohol, presents a valuable and versatile chiral

scaffold for organic synthesis. Its rigid bicyclic structure and inherent chirality make it an

attractive starting material for the enantioselective synthesis of complex molecules, including

bioactive compounds and fragrance ingredients. This document provides detailed application

notes and protocols for the utilization of carotol as a chiral building block in various synthetic

transformations.

Synthesis of Carotol Derivatives
Carotol can be readily transformed into a variety of derivatives, modifying its physical and

biological properties. These transformations typically target the tertiary alcohol or the double

bond.
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Product Reagents Solvent
Reaction
Time

Yield (%) Reference

Daucol
Perbenzoic

acid
Chloroform 24 h ~87% [1]

Carotol Ether

Mercuric

acetate,

Sodium

borohydride

Tetrahydrofur

an
2 h ~89% [1]

4-Chloro

Carotol
Dry HCl gas Diethyl ether Not Specified ~86% [1]

Carotol

Amide

Glacial acetic

acid, Conc.

H₂SO₄,

Acetonitrile

Acetonitrile 48 h ~95% [1]

Experimental Protocols: Synthesis of Carotol
Derivatives
1.1 Protocol for the Synthesis of Daucol

Reaction: Epoxidation of the double bond in carotol.

Procedure:

Dissolve 1.5 g of carotol in 10 mL of chloroform.

Add an excess of perbenzoic acid solution in chloroform to the reaction mixture.

Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with water.

Wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate

solution, and finally with water.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield daucol.[1]

1.2 Protocol for the Synthesis of Carotol Ether

Reaction: Oxymercuration-demercuration of carotol.

Procedure:

To a solution of 2.2 g of carotol in 5 mL of dry tetrahydrofuran, add 3.2 g of mercuric

acetate.

Stir the mixture vigorously for 10 minutes at room temperature.

Add 10 mL of 3 N sodium hydroxide solution, followed by 10 mL of a 3 N sodium

borohydride solution.

Continue stirring for 2 hours.

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 25 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Evaporate the solvent to obtain carotol ether.[1]

1.3 Protocol for the Synthesis of 4-Chloro Carotol

Reaction: Hydrochlorination of carotol.

Procedure:

Dissolve 1.0 g of carotol in 20 mL of diethyl ether and cool the solution to 0 °C.

Bubble a slow stream of dry hydrochloric acid gas through the solution until saturation.

Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

Dry the combined organic extracts over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 4-chloro carotol.[1]

1.4 Protocol for the Synthesis of Carotol Amide

Reaction: Ritter reaction of carotol with acetonitrile.

Procedure:

In a round bottom flask, mix 6 mL of glacial acetic acid and 6 mL of concentrated sulfuric

acid and stir for 5 minutes.

Slowly add 1.0 g of carotol to the mixture.

Add 20 mL of acetonitrile and stir the reaction mixture for 48 hours.

Pour the reaction mixture onto ice and neutralize with a 50% sodium hydroxide solution.

Extract the aqueous layer with diethyl ether.

Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate.

Concentrate the solution to obtain carotol amide.[1]

Reaction Pathway for Carotol Derivatization
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Caption: Synthesis of various derivatives from carotol.

Application in Fragrance Synthesis: Musk Odorant
Carotol serves as a chiral precursor for the synthesis of valuable musk odorants through a

multi-step process involving ozonolysis.

Data Presentation: Synthesis of a Musk Odorant
Precursor from Carotol

Reaction
Step

Product Reagents Solvent Yield (%) Reference

Ozonolysis
Dihydroxy

Ketone

Ozone, then

a reducing

agent

Methanol 63%

Experimental Workflow and Protocols
2.1 Ozonolysis of Carotol
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Objective: To cleave the double bond of carotol to form a dihydroxy ketone.

General Protocol:

Dissolve carotol in methanol and cool the solution to -78 °C.

Bubble ozone gas through the solution until a blue color persists, indicating the

consumption of the starting material.[2][3]

Purge the solution with nitrogen or oxygen to remove excess ozone.

Add a reducing agent (e.g., dimethyl sulfide or zinc dust) to work up the ozonide

intermediate and form the dihydroxy ketone.

Isolate and purify the product using standard techniques like column chromatography.

2.2 Acid-Catalyzed Dehydration

Objective: To form an unsaturated ketone from the dihydroxy ketone.

General Protocol:

Treat the dihydroxy ketone with a strong acid catalyst (e.g., sulfuric acid or p-

toluenesulfonic acid) in a suitable solvent.[4][5]

Heat the reaction mixture to effect dehydration.

Monitor the reaction by TLC.

Upon completion, neutralize the acid and extract the product.

Purify the resulting mixture of isomeric unsaturated ketones.

2.3 Catalytic Hydrogenation

Objective: To reduce the double bond of the unsaturated ketone to yield the final musk

odorant.

General Protocol:
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Dissolve the unsaturated ketone in a suitable solvent (e.g., ethanol or ethyl acetate).

Add a palladium on carbon (Pd/C) catalyst.[6]

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator).

Stir the reaction until the uptake of hydrogen ceases.

Filter off the catalyst and concentrate the solution to obtain the crude musk odorant.

Purify the product by distillation or chromatography.

Logical Workflow for Musk Odorant Synthesis

Carotol

Dihydroxy Ketone

1. O3
2. Reductive Workup

Unsaturated Ketone

Acid-catalyzed
Dehydration

Musk Odorant

H2, Pd/C

Click to download full resolution via product page

Caption: Synthetic pathway to a musk odorant from carotol.
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Synthesis of a Hydroindene Building Block for the
Cyathane Skeleton
Natural (+)-carotol can be utilized as a chiral starting material for the synthesis of

enantiomerically pure hydroindene building blocks, which are key intermediates in the total

synthesis of cyathane diterpenoids.

Logical Relationship for Hydroindene Synthesis

Natural (+)-Carotol

Key Intermediates

Multi-step synthesis

(3R,7aR)-3-isopropyl-7a-methyl-
1,2,3,6,7,7a-hexahydro-inden-5-one

Cyathane Skeleton Reconstruction

Click to download full resolution via product page

Caption: Carotol as a precursor for cyathane synthesis.

While a detailed, step-by-step experimental protocol for the complete transformation of carotol
to the hydroindene building block is not fully available in a single public source, the key

transformation involves the oxidative cleavage of the carotol skeleton followed by

intramolecular cyclization and further functional group manipulations. Researchers interested in

this specific application are encouraged to consult specialized literature on cyathane synthesis.
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These application notes and protocols highlight the potential of carotol as a readily available

and versatile chiral building block in organic synthesis. Its rich chemistry allows for the creation

of diverse molecular architectures with applications in fragrance, pharmaceuticals, and natural

product synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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